4-(Piperazin-1-yl)benzonitrile
Overview
Description
4-(Piperazin-1-yl)benzonitrile is a chemical compound derived from piperazine, a cyclic amine, and benzonitrile, a nitrile. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. 4-(Piperazin-1-yl)benzonitrile is used in a variety of applications, including drug synthesis and research, and has been studied for its biological activity.
Scientific Research Applications
Antiviral Properties
4-(Piperazin-1-yl)benzonitrile derivatives have been studied for their antiviral properties, particularly against Hepatitis C Virus (HCV). One derivative, identified as L0909, demonstrated significant inhibitory activity against HCV, acting at the virus entry stage. This compound was found to be orally available, long-lasting, and exhibited low toxicity in vivo, indicating its potential as a promising HCV entry inhibitor (Jiang et al., 2020).
Antimalarial Activities
Another area of research is in the development of antimalarial drugs. New amodiaquine (AQ) analogs containing 4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl]benzonitrile demonstrated significant antiplasmodial activity. These compounds were tested in vitro and in vivo, showing high suppression rates in Plasmodium berghei-infected mice and a higher survival time than the control group, indicating their potential as replacements for common 4-aminoquinoline class drugs (Tahghighi et al., 2019).
Antimicrobial and Antiviral Compounds
Research on new urea and thiourea derivatives of piperazine doped with febuxostat has shown promising antiviral and antimicrobial activities. These compounds, which include 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides, have been effective against Tobacco mosaic virus (TMV) and various microbial strains, indicating their potential in antiviral and antimicrobial applications (Reddy et al., 2013).
Anti-Tubercular Activity
Compounds containing 4-(Piperazin-1-yl)benzonitrile derivatives have also been explored for their anti-tubercular activity. Novel ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives were synthesized and showed effective inhibitory activity against Mycobacterium tuberculosis strains, with some compounds demonstrating non-toxicity to mouse macrophage cell lines (Naidu et al., 2016).
properties
IUPAC Name |
4-piperazin-1-ylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJNYEXRPRQXPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987576 | |
Record name | 4-(Piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)benzonitrile | |
CAS RN |
68104-63-2 | |
Record name | 4-(1-Piperazinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68104-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(piperazin-1-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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